6-Amino-1-Boc-benzimidazole
Overview
Description
6-Amino-1-Boc-benzimidazole is a chemical compound with the molecular formula C12H15N3O2 and a molecular weight of 233.27 g/mol. This compound is a yellow solid and is commonly used in scientific research and various industrial applications.
Mechanism of Action
Target of Action
Benzimidazole derivatives, which 6-amino-1-boc-benzimidazole is a part of, are known to interact with various biological targets due to their structural similarity to naturally occurring nucleotides . This allows them to easily interact with the biopolymers of living systems .
Mode of Action
Benzimidazole derivatives are known to exhibit a broad range of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory activities . These activities suggest that the compound may interact with its targets, leading to changes in cellular processes.
Biochemical Pathways
Benzimidazole derivatives are known to affect various biochemical pathways due to their wide range of biological properties . The compound’s interaction with its targets can lead to changes in these pathways, resulting in downstream effects.
Result of Action
Given the broad range of pharmacological activities exhibited by benzimidazole derivatives , it can be inferred that the compound may have significant molecular and cellular effects.
Biochemical Analysis
Biochemical Properties
Benzimidazole derivatives are known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Benzimidazole derivatives are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that benzimidazole derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-1-Boc-benzimidazole typically involves the reaction of o-phenylenediamine with tert-butyl carbamate (Boc-anhydride) under acidic conditions. The reaction proceeds through the formation of an intermediate benzimidazole derivative, which is then protected with the Boc group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and desired purity.
Chemical Reactions Analysis
Types of Reactions: 6-Amino-1-Boc-benzimidazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of alkylated benzimidazoles.
Scientific Research Applications
6-Amino-1-Boc-benzimidazole is widely used in scientific research due to its versatility and reactivity. It is employed in the synthesis of various biologically active compounds, including pharmaceuticals, agrochemicals, and materials science. Its applications extend to fields such as chemistry, biology, medicine, and industry.
Comparison with Similar Compounds
5-bis(2-hydroxyethyl)amino-1-methyl-1H-benzimidazole
2-methyl-1H-benzimidazole
1H-benzimidazole-1-carboxylic acid
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Properties
IUPAC Name |
tert-butyl 6-aminobenzimidazole-1-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-12(2,3)17-11(16)15-7-14-9-5-4-8(13)6-10(9)15/h4-7H,13H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMEJJWSYTVJMST-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=NC2=C1C=C(C=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301200042 | |
Record name | 1,1-Dimethylethyl 6-amino-1H-benzimidazole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301200042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
297756-32-2 | |
Record name | 1,1-Dimethylethyl 6-amino-1H-benzimidazole-1-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=297756-32-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl 6-amino-1H-benzimidazole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301200042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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